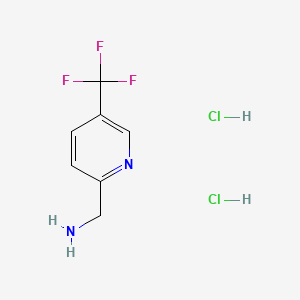

(5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride

Beschreibung

BenchChem offers high-quality (5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)5-1-2-6(3-11)12-4-5;;/h1-2,4H,3,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHQPNQQUWPZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717771 | |

| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350637-24-9 | |

| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-(Trifluoromethyl)pyridin-2-yl)methanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride, a key building block in modern medicinal chemistry and agrochemical synthesis. This document moves beyond a simple datasheet to offer practical insights into its physicochemical properties, synthesis, handling, and applications, grounded in established scientific principles.

Core Molecular Characteristics

(5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is the hydrochloride salt of the parent amine, (5-(Trifluoromethyl)pyridin-2-yl)methanamine. The presence of the trifluoromethyl group on the pyridine ring significantly influences the molecule's electronic properties and lipophilicity, making it a valuable synthon for introducing this moiety into larger, more complex molecules.

Structural Representation & Key Identifiers

The chemical structure of the cation is depicted below:

Caption: Chemical structure of the (5-(Trifluoromethyl)pyridin-2-yl)methanaminium cation.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| Chemical Name | (5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride | - |

| CAS Number | 1350637-24-9 | Parchem |

| Molecular Formula | C₇H₉Cl₂F₃N₂ | - |

| Molecular Weight | 249.06 g/mol | Fluorochem[1] |

| Parent Amine CAS | 164341-39-3 | PubChem[2] |

| Parent Amine Formula | C₇H₇F₃N₂ | PubChem[2] |

| Parent Amine Mol. Wt. | 176.14 g/mol | PubChem[2] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not experimentally determined. Expected to be a high-melting solid that may decompose. | - |

| Boiling Point (Parent Amine) | 200.3 ± 35.0 °C (Predicted) | ChemicalBook[3] |

| pKa (Parent Amine) | 8.27 ± 0.39 (Predicted) | ChemicalBook[3] |

Scientific and Industrial Significance

The trifluoromethyl group is a cornerstone of modern drug design due to its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The title compound serves as a critical intermediate for introducing the 5-(trifluoromethyl)pyridin-2-yl)methyl moiety into new chemical entities.

Trifluoromethylpyridine (TFMP) derivatives are integral to numerous agrochemicals and pharmaceuticals.[4] For instance, they form the backbone of various herbicides and insecticides.[5] In the pharmaceutical realm, the unique electronic properties and metabolic stability conferred by the TFMP group are highly sought after in the development of novel therapeutics.[4]

Synthesis and Handling

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis workflow.

Step-by-Step Methodology (Illustrative):

-

Nitromethane Addition: 2-chloro-5-(trifluoromethyl)pyridine is reacted with nitromethane in the presence of a suitable base (e.g., potassium carbonate) in an aprotic polar solvent like DMF or DMSO. The reaction mixture is typically heated to facilitate the nucleophilic substitution of the chlorine atom.

-

Reduction and Salt Formation: The resulting 2-(nitromethyl)-5-(trifluoromethyl)pyridine intermediate is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is carried out in a solvent that contains a source of hydrochloric acid (e.g., HCl in ethanol or dioxane) to directly yield the dihydrochloride salt upon reduction of the nitro group to an amine.

-

Isolation and Purification: The final product is typically isolated by filtration to remove the catalyst, followed by precipitation from the reaction mixture, often by the addition of a less polar solvent. Recrystallization can be employed for further purification.

Safe Handling and Storage

As a responsible Senior Application Scientist, it is imperative to emphasize the following safety protocols. The safety data for the parent amine provides a strong basis for handling the dihydrochloride salt.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.

-

Hazard Statements (based on parent amine):

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Analytical Characterization (Predicted)

While specific experimental spectra for the dihydrochloride are not publicly available, the following are expected characteristics based on the structure and data from analogous compounds.

¹H NMR Spectroscopy

A proton NMR spectrum in a solvent like D₂O or DMSO-d₆ would be expected to show:

-

A singlet for the methylene (-CH₂-) protons.

-

Distinct aromatic proton signals corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the trifluoromethyl and aminomethyl groups.

-

A broad signal for the ammonium (-NH₃⁺) protons, which may exchange with solvent protons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic peaks for:

-

N-H stretching of the ammonium group (broad band).

-

C-H stretching of the aromatic and methylene groups.

-

C=N and C=C stretching of the pyridine ring.

-

Strong C-F stretching bands associated with the trifluoromethyl group.

Solubility Profile

As a dihydrochloride salt, the compound's solubility is significantly different from its parent amine.

-

Aqueous Solubility: Expected to be highly soluble in water due to the ionic nature of the salt.

-

Organic Solubility: Generally, amine salts have lower solubility in non-polar organic solvents. It is expected to be sparingly soluble in solvents like dichloromethane and chloroform, and likely insoluble in hexane and diethyl ether. It may show some solubility in polar protic solvents like methanol and ethanol.

Conclusion and Future Perspectives

(5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is a valuable and versatile building block for chemical synthesis. Its utility stems from the desirable properties imparted by the trifluoromethylpyridine moiety. While detailed experimental data on the dihydrochloride salt is limited in the public domain, this guide provides a robust framework for its synthesis, handling, and characterization based on established chemical principles and data from closely related compounds. Further research into the experimental determination of its physicochemical properties would be a valuable contribution to the scientific community.

References

-

Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. PubMed Central. [Link]

-

[5-(Trifluoromethyl)pyridin-2-yl]methanamine. PubChem. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

CAS NA (5-(trifluoromethyl)pyridin-2-yl)methanamine Impurity. Anant Pharmaceuticals Pvt. Ltd.[Link]

-

Synthesis, Characterization and Biological Evaluation of Substituted Pyridine Based Benzo-thiazol Derivatives: In Silico Calculations and ADME Prediction. ResearchGate. [Link]

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

-

Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm (RSC Publishing). [Link]

-

Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. [Link]

-

2-Pyridinemethanamine. PubChem. [Link]

-

4-(AMINOMETHYL)PYRIDINE DIHYDROCHLORIDE. precisionFDA. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. [5-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3796375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(Trifluoromethyl)-2-pyridinemethanamine | 164341-39-3 [chemicalbook.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

The (5-(Trifluoromethyl)pyridin-2-yl)methanamine Moiety: A Privileged Scaffold for Modulating Diverse Biological Pathways

A Technical Guide for Researchers in Drug Discovery and Development

Abstract

(5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is a key heterocyclic building block in modern medicinal chemistry and agrochemical design. While not possessing a defined mechanism of action in its own right, its true value lies in its role as a versatile structural scaffold. The unique electronic properties conferred by the trifluoromethyl group—namely, enhanced metabolic stability, increased lipophilicity, and altered basicity of the pyridine nitrogen—make it an invaluable component in the synthesis of potent and selective modulators of a wide array of biological targets. This technical guide delves into the core utility of this moiety by examining the mechanisms of action of several classes of therapeutic agents derived from it. We will explore its application in the development of inhibitors for Lysyl Oxidase-Like 2 (LOXL2), the Androgen Receptor (AR), and the Epidermal Growth Factor Receptor (EGFR), providing insights into the causality behind its use in drug design, detailed signaling pathways, and representative synthetic protocols.

Introduction: A Scaffold, Not a Warhead

In the landscape of drug discovery, certain chemical motifs consistently appear in the structure of successful therapeutic agents. These "privileged scaffolds" possess inherent properties that make them ideal starting points for library synthesis and lead optimization. (5-(Trluoromethyl)pyridin-2-yl)methanamine is a prime example of such a scaffold. Its utility is not derived from its own biological activity but from the physicochemical advantages it imparts to a larger molecule.

The primary amine handle provides a straightforward point for synthetic elaboration, allowing for the construction of amides, ureas, sulfonamides, and other functional groups to probe interactions with biological targets. The trifluoromethyl group at the 5-position of the pyridine ring is critical; it acts as a strong electron-withdrawing group, which can significantly influence the pKa of the pyridine nitrogen and the overall electronic distribution of the molecule. This modification is frequently employed to enhance binding affinity, improve metabolic stability by blocking potential sites of oxidation, and increase cell permeability.

This guide will illuminate the "mechanism of action" of (5-(Trluoromethyl)pyridin-2-yl)methanamine not as a standalone agent, but through the lens of the potent and specific molecules it helps create.

Modulation of Extracellular Matrix Remodeling: LOXL2 Inhibition

Fibrotic diseases, characterized by the excessive deposition and cross-linking of extracellular matrix (ECM) components like collagen, are a significant cause of morbidity and mortality. Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, is a key enzyme in this process.

The Mechanism of LOXL2 in Fibrosis

LOXL2 catalyzes the oxidative deamination of lysine and hydroxylysine residues within collagen and elastin.[1] This reaction generates highly reactive aldehyde groups (allysine), which then spontaneously condense with other lysine or allysine residues to form covalent cross-links.[1] This cross-linking process is crucial for the maturation and stabilization of the ECM. In pathological states, LOXL2 is often upregulated, leading to a stiffened, dysfunctional matrix that drives disease progression.[1] Therefore, inhibiting the catalytic activity of LOXL2 is a primary therapeutic strategy for treating fibrosis.

Derivatives of (5-(trifluoromethyl)pyridin-2-yl)methanamine have been successfully developed as potent and selective LOXL2 inhibitors. One such example is the clinical candidate PAT-1251 ((R,R)-enantiomer of compound 28).[1] In these inhibitors, the aminomethylpyridine core acts as a substrate mimic, interacting with the enzyme's active site. The specific substitutions on the phenoxy ring and the amine are optimized to achieve high potency and selectivity over other amine oxidases.[1]

LOXL2 Signaling and Fibrotic Cascade

The inhibition of LOXL2 disrupts the fibrotic cascade at a critical juncture. By preventing collagen cross-linking, these inhibitors not only soften the ECM but also interfere with the feedback loops that sustain the fibrotic response.

Targeting Hormone-Driven Cancers: Androgen Receptor Antagonism

Prostate cancer is a leading cause of cancer-related death in men, and its growth is often driven by androgens, such as testosterone and dihydrotestosterone (DHT). The Androgen Receptor (AR) is a nuclear hormone receptor that, upon binding to androgens, acts as a transcription factor to regulate genes involved in cell proliferation and survival.[2]

Mechanism of Androgen Receptor Signaling and Antagonism

In the absence of a ligand, the AR resides in the cytoplasm in a complex with heat shock proteins. Androgen binding induces a conformational change, causing the AR to dissociate, dimerize, and translocate to the nucleus. There, it binds to Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription.[2]

AR antagonists are a cornerstone of prostate cancer therapy. They act by competitively binding to the AR's ligand-binding domain, preventing androgen binding and subsequent nuclear translocation and transcriptional activity. The (5-(trifluoromethyl)pyridin-2-yl) moiety has been incorporated into novel AR antagonists. The rationale is that the trifluoromethyl group can form strong interactions within the hydrophobic ligand-binding pocket, while the pyridine core provides a rigid scaffold for orienting other key binding groups.

Intercepting Growth Signals: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[3] Dysregulation of EGFR signaling, often through mutation or overexpression, is a common driver of various cancers, including non-small cell lung cancer.

The EGFR Signaling Cascade

Binding of ligands like EGF to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[4] These pathways ultimately converge on the nucleus to regulate the expression of genes involved in cell cycle progression and survival.

EGFR inhibitors are designed to block this signaling cascade. Many successful inhibitors are small molecules that compete with ATP for its binding site in the intracellular kinase domain of the receptor. 5-Trifluoromethylpyrimidine derivatives, which can be synthesized from trifluoromethylpyridine precursors, have shown promise as EGFR inhibitors. The trifluoromethyl group contributes to the binding affinity and overall drug-like properties of these molecules.

Step-by-Step Methodology

Objective: To synthesize a key phenoxypyridine intermediate for elaboration into LOXL2 inhibitors.

Step 1: Synthesis of tert-butyl ((2-chloro-6-(trifluoromethyl)pyridin-4-yl)methyl)carbamate

-

Rationale: This initial step converts the nitrile of the starting material into a primary amine, which is then immediately protected with a tert-butyloxycarbonyl (Boc) group. The Boc group prevents the amine from undergoing undesired side reactions in subsequent steps and can be easily removed under acidic conditions.

-

Procedure: a. To a solution of 2-chloro-4-cyano-6-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent (e.g., methanol), add a catalyst such as Palladium on carbon (10% w/w). b. Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material. c. Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure. d. Dissolve the crude amine in a solvent such as dichloromethane (DCM). Add a base (e.g., triethylamine, 2.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). e. Stir the reaction at room temperature for 4-6 hours until the reaction is complete. f. Perform an aqueous workup, dry the organic layer over sodium sulfate, filter, and concentrate. Purify the residue by column chromatography (silica gel) to yield the Boc-protected amine.

Step 2: Synthesis of tert-butyl ((2-((3-hydroxyphenyl)oxy)-6-(trifluoromethyl)pyridin-4-yl)methyl)carbamate

-

Rationale: This is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing trifluoromethyl group activates the pyridine ring, making the chlorine at the 2-position a good leaving group. The phenoxide, generated in situ from 3-hydroxyphenol and a base, acts as the nucleophile.

-

Procedure: a. To a solution of the product from Step 1 (1.0 eq) and 3-hydroxyphenol (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO), add a base such as potassium carbonate (K₂CO₃, 2.0 eq). b. Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring for completion. c. Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). d. Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Step 3: Deprotection to (2-((3-hydroxyphenyl)oxy)-6-(trifluoromethyl)pyridin-4-yl)methanamine

-

Rationale: The final step is the removal of the Boc protecting group to liberate the primary amine, which is the key functional handle for further derivatization into final inhibitor compounds.

-

Procedure: a. Dissolve the Boc-protected compound from Step 2 in DCM. b. Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq) or a solution of HCl in dioxane. c. Stir at room temperature for 1-2 hours. d. Remove the solvent and excess acid under reduced pressure to yield the desired amine salt, which can be used directly or neutralized for further reactions.

Conclusion

(5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride represents a quintessential example of a privileged scaffold in modern chemistry. Its intrinsic value is realized upon its incorporation into larger, more complex molecules. The trifluoromethyl group provides critical advantages in metabolic stability and binding affinity, while the aminomethylpyridine core offers a synthetically tractable platform. By examining the diverse mechanisms of action of its derivatives—from disrupting extracellular matrix formation in fibrosis to blocking oncogenic signaling in cancer—we gain a deeper appreciation for the strategic importance of this chemical building block. For researchers and drug development professionals, understanding the underlying principles that make this scaffold so effective is key to designing the next generation of targeted therapies.

References

-

Rowbottom, M. W., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403–4423. [Link]

-

Li, W., et al. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules, 27(18), 5899. [Link]

-

Oda, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2355-2366. [Link]

-

Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

-

Need, E. F., et al. (2015). Androgen Receptor Structure, Function and Biology: From Bench to Bedside. Journal of the Endocrine Society, 14(3), 1-28. [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

-

Bio-Rad. (n.d.). EGFR Signaling Pathway. Retrieved from [Link]

-

Khan, N. H., et al. (2021). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. Cancers, 13(16), 4119. [Link]

Sources

- 1. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 4. jelsciences.com [jelsciences.com]

The Trifluoromethylpyridine Moiety: A Cornerstone of Modern Bioactive Compound Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds has revolutionized the fields of agrochemistry and pharmaceuticals. Among fluorinated motifs, the trifluoromethylpyridine (TFMP) core stands out as a uniquely powerful and versatile building block. The combination of the electron-withdrawing trifluoromethyl (-CF3) group and the nitrogen-containing pyridine heterocycle imparts a suite of advantageous physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity.[1][2] This guide provides an in-depth exploration of the diverse biological activities of TFMP derivatives, delving into their mechanisms of action, structure-activity relationships, and the validated experimental protocols used for their evaluation. We will examine leading compounds in crop protection and human health, illustrating the profound impact of this chemical scaffold on modern molecular design and development.

The Physicochemical Advantage: Why Trifluoromethylpyridine?

The efficacy of TFMP derivatives is not accidental; it is a direct result of the synergistic interplay between the trifluoromethyl group and the pyridine ring. Understanding this relationship is crucial for rational drug and pesticide design.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This "metabolic shield" increases the half-life of the molecule in vivo, leading to prolonged duration of action and potentially lower required doses.

-

Lipophilicity and Membrane Permeability: The -CF3 group significantly increases the lipophilicity of a molecule. This is a critical parameter that governs its ability to cross biological membranes, such as the cell walls of fungi, the insect cuticle, or the intestinal wall in mammals, thereby improving bioavailability and uptake.[3]

-

Target Binding and Conformation: The potent electron-withdrawing nature of the -CF3 group alters the electronic distribution of the pyridine ring, influencing its pKa and ability to form hydrogen bonds or other non-covalent interactions within a target protein's active site.[2][3] This can lead to a dramatic increase in binding affinity and, consequently, biological potency.

This confluence of properties makes the TFMP scaffold a privileged structure, repeatedly utilized by chemists to overcome common challenges in bioactive compound development.[4]

Applications in Agrochemicals: Protecting Global Food Supplies

TFMP derivatives form the chemical backbone of numerous commercially successful pesticides, spanning herbicides, insecticides, and fungicides. Their development showcases a sophisticated understanding of target-specific biochemistry.[3]

Herbicidal Activity

TFMP-containing herbicides offer diverse modes of action, providing essential tools for weed management and resistance mitigation.[1]

-

Acetolactate Synthase (ALS) Inhibition: Compounds like Flazasulfuron and Pyroxsulam target acetolactate synthase, a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][5] Since this pathway is absent in animals, these herbicides exhibit low mammalian toxicity. The causality behind their efficacy lies in starving the plant of essential amino acids required for protein synthesis and growth.[6] The choice of a pyridine ring over a phenyl analogue in Pyroxsulam was a deliberate design choice to improve selectivity for wheat crops, which can metabolize the pyridine-based structure more effectively than target weeds.[1][7]

-

Microtubule Assembly Inhibition: Herbicides such as Dithiopyr and Thiazopyr function by inhibiting the assembly of microtubules.[1] This disruption of the cytoskeleton blocks cell division (mitosis) and elongation, primarily affecting root growth in germinating weeds, making them effective pre-emergence herbicides.[1]

Insecticidal Activity

The unique biology of insects provides specific targets for TFMP derivatives, leading to potent and selective insecticides.

-

Chitin Biosynthesis Inhibition: Chlorfluazuron , a benzoylurea-type insecticide, acts as an insect growth regulator (IGR).[1] It interferes with the enzyme chitin synthase, which is responsible for polymerizing N-acetylglucosamine into chitin.[7][8] Chitin is the primary structural component of the insect exoskeleton. By inhibiting its synthesis, Chlorfluazuron prevents proper molting between larval stages, leading to mortality.[9] This target is highly selective as vertebrates do not synthesize chitin.[7]

-

Novel Modes of Action: Flonicamid was developed to control sap-feeding insects like aphids and exhibits a novel mode of action, affecting the chordotonal organs and disrupting feeding behavior.[7] Sulfoxaflor , another important insecticide, targets the nicotinic acetylcholine receptor (nAChR) in a manner distinct from neonicotinoids.[7]

Fungicidal Activity

TFMP derivatives are highly effective against a range of plant pathogenic fungi by targeting fundamental cellular processes.

-

Succinate Dehydrogenase Inhibition (SDHI): Fluopyram is a broad-spectrum fungicide that targets succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[10][11] By binding to the ubiquinone binding site (Q-site) of the SDH complex, Fluopyram blocks the oxidation of succinate to fumarate.[4][12] This action halts cellular respiration, depriving the fungal cell of ATP (energy) and leading to its death.[13]

-

Respiratory Uncoupling: Fluazinam functions as an uncoupler of oxidative phosphorylation. It disrupts the proton gradient across the inner mitochondrial membrane that is necessary for ATP synthesis, effectively short-circuiting the cell's energy production without directly inhibiting the electron transport chain enzymes.[7]

Applications in Pharmaceuticals: Targeting Human Disease

The same physicochemical advantages that make TFMP derivatives successful in agriculture also make them highly valuable in drug discovery. Several have been approved for human use, and many more are in clinical development.[1]

-

Antiviral Therapy: Tipranavir is a non-peptidic protease inhibitor used in combination therapy to treat HIV infection.[14] The HIV protease enzyme is essential for viral maturation, as it cleaves large viral polyproteins into their functional smaller proteins.[15] Tipranavir binds to the active site of the protease, blocking this cleavage process and resulting in the production of non-infectious viral particles.[16][17] Its unique structure, which includes a TFMP moiety, makes it effective against HIV strains that have developed resistance to other protease inhibitors.[15]

-

Anticancer Therapy: Enasidenib is a first-in-class, selective inhibitor of mutated isocitrate dehydrogenase 2 (IDH2) for the treatment of acute myeloid leukemia (AML).[18] In certain cancers, a mutated IDH2 enzyme produces high levels of an oncometabolite, D-2-hydroxyglutarate (2-HG).[19] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic changes that block cell differentiation and promote leukemogenesis.[20] Enasidenib binds to the mutated IDH2 enzyme, inhibiting the production of 2-HG and allowing the leukemic cells to differentiate into mature, functional cells.[21]

Quantitative Data Summary

The biological activity of TFMP derivatives is quantified using various metrics depending on the application. The following tables summarize representative examples.

Table 1: Selected TFMP Derivatives in Agrochemicals

| Common Name | Class | Target Organism(s) | Mechanism of Action |

| Flazasulfuron | Herbicide | Weeds | Acetolactate Synthase (ALS) Inhibitor[1][7] |

| Pyroxsulam | Herbicide | Weeds in cereal crops | Acetolactate Synthase (ALS) Inhibitor[1] |

| Thiazopyr | Herbicide | Annual grass weeds | Microtubule Assembly Inhibitor[1] |

| Chlorfluazuron | Insecticide | Lepidoptera, Diptera | Chitin Biosynthesis Inhibitor[1] |

| Flonicamid | Insecticide | Aphids | Feeding Blocker / Chordotonal Organ Modulator[7] |

| Fluopyram | Fungicide | Botrytis, Sclerotinia | Succinate Dehydrogenase Inhibitor (SDHI)[4] |

| Fluazinam | Fungicide | Various fungi | Uncoupler of Oxidative Phosphorylation[7] |

Table 2: Selected TFMP Derivatives in Pharmaceuticals

| Common Name | Class | Therapeutic Area | Mechanism of Action |

| Tipranavir | Antiviral | HIV/AIDS | HIV Protease Inhibitor[14][18] |

| Enasidenib | Anticancer | Acute Myeloid Leukemia | Mutant IDH2 Inhibitor[18][22] |

| Pretomanid | Antibiotic | Tuberculosis | Mycolic Acid Biosynthesis Disruption[18] |

Experimental Protocols for Biological Activity Evaluation

The robust evaluation of TFMP derivatives requires standardized, reproducible bioassays. The inclusion of positive and negative controls is a self-validating feature critical for data integrity.

Protocol: In Vitro Fungicidal Activity (Mycelial Growth Inhibition)

This assay determines the direct effect of a compound on fungal growth. The causality is clear: if the compound inhibits the target, the fungus cannot grow.

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving. Allow it to cool to 45-50°C in a water bath.

-

Compound Incorporation ("Poisoned Media"): Add the TFMP derivative (dissolved in a minimal amount of a solvent like DMSO) to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also prepare a solvent-only control plate and a negative control plate with no additions. Pour the agar into sterile Petri dishes and allow them to solidify.[23]

-

Inoculation: Using a sterile cork borer, take a 5 mm plug from the edge of an actively growing culture of the target fungus (e.g., Sclerotinia sclerotiorum). Place the plug, mycelium-side down, in the center of each prepared plate.[24]

-

Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.[23]

-

Analysis: Calculate the percentage of growth inhibition using the Abbott formula: Inhibition (%) = [(C - T) / C] × 100, where C is the average diameter of the colony in the control plate and T is the average diameter in the treated plate.[23] Plot inhibition versus concentration to determine the EC50 (Effective Concentration causing 50% inhibition).

Protocol: Insecticidal Activity (Leaf-Dip Bioassay for Plutella xylostella)

This method is a standard for evaluating insecticides against chewing insects and provides a reliable measure of both contact and ingestion toxicity.

-

Insect Rearing: Maintain a healthy, susceptible population of diamondback moth (Plutella xylostella) larvae on untreated cabbage or cauliflower leaves. Use synchronized 2nd or 3rd instar larvae for the assay.

-

Solution Preparation: Prepare a range of concentrations of the TFMP insecticide in water. A small amount of a non-ionic surfactant (e.g., 0.01% Tween-80) should be added to ensure even wetting of the leaf surface. Prepare a water + surfactant solution as a negative control.[25]

-

Leaf Treatment: Excise leaf discs (e.g., 6 cm diameter) from fresh, untreated cabbage plants. Individually dip each leaf disc into the test solution for 10 seconds with gentle agitation.[26]

-

Drying and Setup: Place the dipped leaves on paper towels to air dry. Once dry, place one treated leaf disc into a ventilated container (e.g., a Petri dish with a moistened filter paper to maintain humidity).[25]

-

Infestation: Carefully transfer a known number of larvae (e.g., 10) onto each leaf disc. A minimum of four replicates per concentration is recommended.[26]

-

Incubation: Maintain the containers at controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

-

Assessment: Record larval mortality after a set period, typically 48 to 72 hours. Larvae that are moribund or unable to move when prodded with a fine brush are considered dead.

-

Analysis: Correct for control mortality using Abbott's formula if necessary. Use probit analysis to calculate the LC50 (Lethal Concentration causing 50% mortality).

Protocol: Antibacterial Activity (Broth Microdilution for MIC)

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.[27]

-

Serial Dilution: Add 50 µL of the TFMP compound at 2x the highest desired test concentration to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard the final 50 µL from the last column. This results in wells with 50 µL of compound at various concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., E. coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB so that the final inoculum in each well will be approximately 5×10^5 CFU/mL.[27]

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. This brings the total volume to 100 µL and halves the compound concentrations to their final test values. Include a growth control well (bacteria, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[27]

-

Reading the MIC: The MIC is defined as the lowest concentration of the TFMP derivative that completely inhibits visible bacterial growth (i.e., the first clear well).[28]

Conclusion and Future Outlook

Trifluoromethylpyridine derivatives have unequivocally established their importance in both crop protection and human medicine. Their success is rooted in the fundamental physicochemical advantages conferred by the TFMP moiety, which chemists have expertly leveraged to design highly active and selective molecules. The diverse mechanisms of action, from enzyme inhibition to disruption of structural biosynthesis, highlight the scaffold's versatility.

Future research will likely focus on several key areas: developing novel TFMP derivatives to combat growing resistance issues in both agriculture and infectious disease; exploring new biological targets; and refining synthetic methodologies to create even more complex and potent structures. As our understanding of biochemistry and molecular design deepens, the trifluoromethylpyridine core is certain to remain a vital tool in the development of next-generation bioactive compounds.

References

-

Fujikawa, S., Akamatsu, T., & Nishimura, K. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 158-173. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Yang, S., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4849-4863. [Link]

-

Insecticide Resistance Action Committee (IRAC). (n.d.). IRAC Susceptibility Test Methods Series. [Link]

-

Shafi, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6213. [Link]

-

Stein, E. M., & Fathi, A. T. (2018). The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia. Therapeutic Advances in Hematology, 9(5), 119-127. [Link]

-

Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 3869. [Link]

-

Hua, X-W., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances, 10(60), 36569-36576. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. [Link]

-

Amatangelo, M. D., et al. (2017). Mechanism of action of enasidenib. Blood, 130(Supplement 1), 732. [Link]

-

Arakawa, S., et al. (2012). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Bioscience, Biotechnology, and Biochemistry, 76(7), 1369-1374. [Link]

-

Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. [Link]

-

Xu, W., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1045558. [Link]

-

Burriss, A., et al. (2018). The importance of trifluoromethyl pyridines in crop protection. Pest Management Science, 74(6), 1228-1238. [Link]

-

Patsnap. (2024). What is the mechanism of Tipranavir? Synapse. [Link]

-

University of California Agriculture and Natural Resources. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. [Link]

-

Patsnap. (2024). What are SDH2 inhibitors and how do they work? Synapse. [Link]

-

Kramer, K. J., & Muthukrishnan, S. (2012). Chitin Metabolism in Insects. In Insect Molecular Biology and Biochemistry. [Link]

-

Kamal, A., et al. (2018). Enasidenib: First Mutant IDH2 Inhibitor for the Treatment of Refractory and Relapsed Acute Myeloid Leukemia. Current Drug Targets, 19(14), 1684-1694. [Link]

-

Avenot, H. F., & Michailides, T. J. (2010). Resistance to boscalid, pyraclostrobin, and other succinate dehydrogenase-inhibiting fungicides in Alternaria alternata from California pistachio. Plant Disease, 94(7), 851-859. [Link]

-

Guedes, R. N. C., et al. (2023). Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima. Insects, 14(1), 84. [Link]

-

ResearchGate. (n.d.). Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl). [Link]

-

Microbe Investigations AG. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

-

Li, Y., et al. (2024). Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa. Agronomy, 14(6), 1108. [Link]

-

Weed Science Society of America (WSSA). (n.d.). Summary of Herbicide Mechanism of Action. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Tipranavir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Gligorijevic, V., et al. (2020). Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products. Journal of Visualized Experiments, (165), e61821. [Link]

-

Lonhienne, T., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences, 114(7), E1235-E1244. [Link]

-

Merzendorfer, H. (2006). Chitin metabolism in insects: structure, function and regulation of chitin synthases and chitinases. Journal of Experimental Biology, 209(Pt 2), 229-244. [Link]

-

Patsnap. (2024). What is the mechanism of Enasidenib Mesylate? Synapse. [Link]

-

Sereda, B., Basson, N. C. J., & Marais, P. (1997). Bioassay of insecticide resistance in Plutella xylostella (L.) in South Africa. African Plant Protection, 3(2), 67-72. [Link]

-

University of Hawaii. (n.d.). PERFORMANCE OF HERBICIDES, PRE AND POSTEMERGENCE APPLICATIONS. [Link]

-

Khan, S. A., & Naim, M. J. (2022). Management of Tobacco Mosaic Virus through Natural Metabolites. IntechOpen. [Link]

-

Goral, T., et al. (2022). Antifungal Effect of Plant Extracts on the Growth of the Cereal Pathogen Fusarium spp.—An In Vitro Study. Plants, 11(19), 2568. [Link]

-

NIFA. (n.d.). Insect Chitin Biosynthesis and Inhibition. NIFA Reporting Portal. [Link]

-

Insecticide Resistance Action Committee (IRAC). (n.d.). Plutella Xylostella. [Link]

-

Bio-protocol. (n.d.). Determination of Minimum Inhibitory Concentration (MIC). [Link]

-

Oregon State University. (n.d.). Herbicides that Inhibit ALS. Principles of Weed Control. [Link]

-

Wikipedia. (n.d.). Succinate dehydrogenase. [Link]

-

Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. [Link]

-

Li, P., et al. (2014). Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus. International Journal of Molecular Sciences, 15(1), 1367-1381. [Link]

-

Delaware Valley University. (n.d.). Efficacy of Bacteria Against Tobacco-Mosaic Virus (TMV) Infection. [Link]

-

ResearchGate. (n.d.). Mechanism of action of enasidenib. [Link]

-

YouTube. (2025). Pharmacology of Protease inhibitors Antiretroviral Drugs. [Link]

-

ResearchGate. (n.d.). Inhibition of fungal mycelial growth by volatile compounds. [Link]

-

Humm, E. A., et al. (2022). Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties. Applied and Environmental Microbiology, 88(5), e02111-21. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. What makes a molecule a pre‐ or a post‐herbicide – how valuable are physicochemical parameters for their design? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. protocols.io [protocols.io]

- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 6. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]

- 7. Physiological characterization of chitin synthase A responsible for the biosynthesis of cuticle chitin in Culex pipiens pallens (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. k-state.edu [k-state.edu]

- 9. portal.nifa.usda.gov [portal.nifa.usda.gov]

- 10. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lsa.umich.edu [lsa.umich.edu]

- 12. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Tipranavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. What is the mechanism of Tipranavir? [synapse.patsnap.com]

- 16. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]

- 17. youtube.com [youtube.com]

- 18. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Enasidenib Mesylate? [synapse.patsnap.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. benthamdirect.com [benthamdirect.com]

- 23. mdpi.com [mdpi.com]

- 24. Video: Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products [jove.com]

- 25. irac-online.org [irac-online.org]

- 26. irac-online.org [irac-online.org]

- 27. microbe-investigations.com [microbe-investigations.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

(5-(Trifluoromethyl)pyridin-2-yl)methanamine: A Technical Guide to the Free Base vs. Dihydrochloride Salt

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(Trifluoromethyl)pyridin-2-yl)methanamine is a pivotal building block in contemporary medicinal chemistry, valued for the unique physicochemical properties conferred by its trifluoromethyl-substituted pyridine core.[1][2] The strategic decision between utilizing its free base or dihydrochloride salt form carries significant implications for synthesis, formulation, and biological evaluation. This in-depth technical guide provides a comprehensive analysis of these two forms, elucidating their distinct characteristics to empower informed decision-making in research and drug development workflows. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights, emphasizing experimental causality and self-validating protocols.

Comparative Physicochemical Analysis: Free Base vs. Dihydrochloride Salt

The fundamental differences between the free base and the dihydrochloride salt of (5-(Trifluoromethyl)pyridin-2-yl)methanamine stem from the protonation state of the amine and pyridine nitrogen atoms. These differences profoundly influence key properties relevant to drug development.

Table 1: Key Physicochemical and Handling Properties

| Property | (5-(Trifluoromethyl)pyridin-2-yl)methanamine Free Base | (5-(Trifluoromethyl)pyridin-2-yl)methanamine Dihydrochloride | Rationale and Implication in Drug Development |

| Physical State | Colorless to light yellow liquid.[3] | Crystalline solid. | Solids are generally preferred for formulation due to superior handling, weighing accuracy, and stability. |

| Molecular Formula | C₇H₇F₃N₂[3][4] | C₇H₉Cl₂F₃N₂ | The addition of two HCl molecules significantly increases molecular weight. |

| Molecular Weight | 176.14 g/mol [3][4][5] | 249.06 g/mol | Must be accounted for in molar concentration calculations. |

| Solubility | Soluble in organic solvents. | Generally exhibits greater water solubility.[6][7] | Enhanced aqueous solubility is critical for preparing stock solutions for biological assays and for bioavailability.[8][9] |

| Stability | Susceptible to degradation. | Generally more stable, with a longer shelf-life.[9] | Salt formation protects the amine from oxidative and other degradation pathways.[6][7] |

| pKa (Predicted) | 8.27 ± 0.39[3] | Not Applicable | The pKa of the free base is crucial for predicting its charge at physiological pH. |

| Boiling Point | ~200 °C (Predicted)[3] | Not Applicable | The free base is a liquid at room temperature. |

| Storage | Store under inert gas at 2–8 °C.[3][5] | Store in a cool, dry place. | Proper storage is essential to maintain the integrity of both forms. |

Strategic Application: Choosing the Right Form for the Task

The selection of the appropriate form is dictated by the specific scientific objective. The following workflow illustrates the decision-making process based on common experimental scenarios.

Caption: Decision workflow for form selection.

Use of the Free Base in Organic Synthesis

For reactions where the amine functions as a nucleophile, such as in amide bond formation, the free base is essential.[10] The lone pair of electrons on the nitrogen is required to attack the electrophilic partner. Using the hydrochloride salt would necessitate the addition of a stoichiometric amount of a non-nucleophilic base to liberate the free amine in situ.

Advantages of the Dihydrochloride Salt in Biological and Preclinical Studies

The dihydrochloride salt is the preferred form for most biological applications due to several key advantages:

-

Enhanced Aqueous Solubility: This is crucial for preparing accurate and reproducible stock solutions for in vitro assays.[8][9]

-

Improved Stability: The salt form is generally more resistant to chemical degradation, ensuring the integrity of the compound during storage and experimentation.[9]

-

Solid-State Properties: As a crystalline solid, the dihydrochloride salt is easier to handle, weigh, and dispense compared to the liquid free base.

Validated Experimental Protocols

The following protocols provide step-by-step methodologies for the interconversion of the free base and dihydrochloride salt forms.

Protocol 1: Conversion of the Free Base to the Dihydrochloride Salt

Objective: To prepare the stable, water-soluble dihydrochloride salt from the free base for biological testing or long-term storage.

Methodology Rationale: This procedure utilizes the reaction of the basic amine and pyridine nitrogens with hydrochloric acid in a non-aqueous solvent to precipitate the ionic salt.[11][12]

Step-by-Step Procedure:

-

Dissolve the (5-(Trifluoromethyl)pyridin-2-yl)methanamine free base in a minimal amount of a dry, non-polar organic solvent such as diethyl ether or dichloromethane.

-

Cool the solution in an ice bath to 0-4 °C.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in dioxane or diethyl ether) dropwise with stirring. Use at least two molar equivalents of HCl to ensure protonation of both the primary amine and the pyridine nitrogen.

-

The dihydrochloride salt will precipitate out of the solution as a solid.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration and wash with a small amount of the cold solvent.

-

Dry the salt under vacuum to remove any residual solvent.

Self-Validation: The formation of a solid precipitate is a primary indicator of successful salt formation. Further confirmation can be obtained by checking the solubility of the product in water and by analytical techniques such as NMR, where a downfield shift of the protons adjacent to the nitrogens would be observed.

Protocol 2: Conversion of the Dihydrochloride Salt to the Free Base ("Free-Basing")

Objective: To liberate the nucleophilic free base from the dihydrochloride salt for use in organic synthesis.

Methodology Rationale: This protocol employs a liquid-liquid extraction following basification. An aqueous base deprotonates the amine salt, and the resulting neutral free base is then extracted into an immiscible organic solvent.[7][13]

Step-by-Step Procedure:

-

Dissolve the (5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride salt in water.

-

Transfer the aqueous solution to a separatory funnel.

-

Add an immiscible organic solvent such as dichloromethane or ethyl acetate.

-

Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate, or a dilute solution of a strong base like sodium hydroxide, until the aqueous layer is basic (pH > 9).

-

Stopper the funnel and shake vigorously, venting periodically to release any pressure.

-

Allow the layers to separate and drain the organic layer.

-

Repeat the extraction of the aqueous layer with fresh organic solvent two more times.

-

Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the free base.

Self-Validation: Successful conversion can be monitored by thin-layer chromatography (TLC). The free base will have a different Rf value than the salt. Complete removal of the salt can be confirmed by the absence of a precipitate upon addition of a drop of the organic solution to a silver nitrate solution.

Mechanistic Insights: The Role of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing group.[14] Its presence on the pyridine ring significantly influences the basicity of the pyridine nitrogen, making it less basic than the primary amine. This electronic effect also contributes to the metabolic stability of the molecule by making the pyridine ring less susceptible to oxidative metabolism.[14]

Caption: Interconversion of the free base and dihydrochloride salt.

Conclusion

A comprehensive understanding of the distinct properties and appropriate handling of the free base and dihydrochloride salt of (5-(Trifluoromethyl)pyridin-2-yl)methanamine is crucial for its effective application in drug discovery and development. The dihydrochloride salt is the form of choice for most biological and formulation studies due to its enhanced solubility and stability. Conversely, the free base is indispensable for synthetic modifications where the amine's nucleophilicity is required. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to make strategic decisions, ensuring the integrity and success of their scientific endeavors.

References

-

Title: Trifluoromethylpyridine: Its chemistry and applications - Research Outreach Source: Research Outreach URL: [Link]

-

Title: What is the best way to convert my amine compound from the salt form into free amine? Source: ResearchGate URL: [Link]

-

Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central Source: PubMed Central URL: [Link]

-

Title: [5-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3796375 - PubChem Source: PubChem URL: [Link]

-

Title: 10.8: Amines as Bases - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: What is the best way to convert my amine compound from the free amine into the salt form HCl? Source: ResearchGate URL: [Link]

-

Title: CAS NA (5-(trifluoromethyl)pyridin-2-yl)methanamine Impurity Source: Anant Pharmaceuticals Pvt. Ltd. URL: [Link]

-

Title: Difference between amino acid free base and its hydrochloride salt? Source: ResearchGate URL: [Link]

-

Title: Free base - YouTube Source: YouTube URL: [Link]

-

Title: Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online Source: Spectroscopy Online URL: [Link]

-

Title: Converting to the hydrochloric salt for storage? Source: Sciencemadness Discussion Board URL: [Link]

- Title: US4650875A - Preparation of (trifluoromethyl)

- Title: US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents Source: Google Patents URL

-

Title: Free base - Wikipedia Source: Wikipedia URL: [Link]

-

Title: 2-{2-[4-({5-Chloro-6-[3-(Trifluoromethyl)phenoxy]pyridin-3-Yl}amino)-5h-Pyrrolo[3,2-D]pyrimidin-5-Yl]ethoxy}ethanol | C22H19ClF3N5O3 | CID 16736274 - PubChem Source: PubChem URL: [Link]

-

Title: Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals Source: Pharmaoffer.com URL: [Link]

-

Title: Hydrochloride salt of amine : r/OrganicChemistry - Reddit Source: Reddit URL: [Link]

-

Title: (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: ResearchGate URL: [Link]

-

Title: 2-[[4-Hydroxy-2-oxo-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-5,7-dihydrofuro[3,4-b]pyridine-3-carbonyl]amino]acetic acid - PubChem Source: PubChem URL: [Link]

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(Trifluoromethyl)-2-pyridinemethanamine | 164341-39-3 [chemicalbook.com]

- 4. [5-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3796375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS NA (5-(trifluoromethyl)pyridin-2-yl)methanamine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Free base - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pharmaoffer.com [pharmaoffer.com]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Integration of Trifluoromethylpyridine Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Abstract: The trifluoromethylpyridine (TFMP) motif has emerged as a cornerstone in contemporary medicinal chemistry, transitioning from a niche structural element to a mainstream building block in the design of novel therapeutics and agrochemicals.[1][2] This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the strategic utilization of TFMP building blocks. We will explore the fundamental physicochemical contributions of the trifluoromethyl group and the pyridine core, detail robust synthetic strategies for accessing these scaffolds, analyze their profound impact on pharmacokinetic profiles, and examine their successful application through illustrative case studies. This document is designed to serve as a practical and authoritative resource, bridging synthetic methodology with strategic drug design principles to empower the next generation of molecular innovations.

Introduction: The Rise of Fluorinated Pyridines in Drug Discovery

The deliberate incorporation of fluorine into bioactive molecules has become a paramount strategy in medicinal chemistry, with approximately 40% of pharmaceutical compounds featuring this unique halogen.[1] Among the plethora of fluorinated motifs, the trifluoromethyl group (CF₃) stands out for its dramatic influence on a molecule's electronic and metabolic properties. When appended to a privileged heterocyclic scaffold like pyridine, the resulting trifluoromethylpyridine (TFMP) core offers a powerful toolkit for overcoming common drug discovery challenges.

The Unique Influence of the Trifluoromethyl Group in Bioactive Molecules

The CF₃ group is a potent modulator of molecular properties. Its strong electron-withdrawing nature, evidenced by a Hammett constant (σp) of 0.54, significantly alters the electronic landscape of the aromatic ring it is attached to.[2] This is in stark contrast to a single fluorine atom, which has a much more modest electronic effect.[2] Key properties imparted by the CF₃ group include:

-

Increased Metabolic Stability: The high strength of the C-F bond makes the trifluoromethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes. This can block metabolic "soft spots" in a lead compound, thereby increasing its half-life and bioavailability.[3]

-

Enhanced Lipophilicity: The CF₃ group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and access target proteins within the cell.[3]

-

Modulation of pKa: The inductive effect of the CF₃ group can significantly lower the pKa of nearby basic functionalities, such as the pyridine nitrogen. This can have profound effects on a drug's solubility, receptor binding, and pharmacokinetic profile.

-

Improved Binding Affinity: The CF₃ group can participate in favorable non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity and selectivity.[4]

The Pyridine Ring: A Privileged Scaffold

The pyridine ring is a bioisostere of benzene and is found in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and provides a handle for modulating solubility and salt formation. The combination of the versatile pyridine core with the powerful CF₃ group creates a synergistic effect, offering a rich chemical space for drug design.[2]

Synergy: Why Trifluoromethylpyridines are More Than the Sum of Their Parts

The fusion of the CF₃ group and the pyridine ring results in a scaffold with a unique combination of properties. The electron-deficient nature of the TFMP ring can influence its stacking interactions and susceptibility to nucleophilic attack, opening up diverse synthetic possibilities for further functionalization.[2] This combination has proven to be highly effective in a wide range of therapeutic areas, from antivirals to oncology.[1][5]

Synthetic Strategies for Accessing Trifluoromethylpyridine Building Blocks

The growing demand for TFMP derivatives has driven the development of efficient and scalable synthetic methodologies.[1] Two primary strategies dominate the landscape: the direct modification of pre-formed pyridine rings and the construction of the pyridine ring from trifluoromethyl-containing acyclic precursors.[2][3]

Direct Trifluoromethylation and Halogen Exchange

One of the most established industrial methods involves a chlorine/fluorine exchange reaction.[2] This process typically starts with a readily available picoline (methylpyridine) derivative, which is first exhaustively chlorinated to form a trichloromethylpyridine. Subsequent treatment with a fluorine source, such as hydrogen fluoride (HF), under high temperature and pressure, often in the presence of a metal halide catalyst, replaces the chlorine atoms with fluorine to yield the desired trifluoromethylpyridine.[2][6]

2.1.1 Detailed Experimental Protocol: Representative Halogen Exchange Fluorination

-

Objective: To synthesize 2,3-dichloro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Apparatus: A high-pressure nickel or Hastelloy autoclave equipped with a stirrer, thermocouple, pressure gauge, and ports for reagent addition and sampling.

-

Reagents:

-

2,3-dichloro-5-(trichloromethyl)pyridine

-

Anhydrous hydrogen fluoride (HF)

-

Anhydrous ferric chloride (FeCl₃) or another suitable Lewis acid catalyst.

-

-

Procedure:

-

The autoclave is charged with 2,3-dichloro-5-(trichloromethyl)pyridine and the catalyst (e.g., FeCl₃).

-

The vessel is sealed and cooled. Anhydrous HF is then carefully introduced.

-

The reaction mixture is heated to a temperature typically in the range of 150-200°C. The pressure will rise due to the vapor pressure of HF and the HCl gas generated during the reaction.

-

The reaction is monitored by GC analysis of quenched samples until the starting material is consumed.

-

Upon completion, the reactor is cooled, and the excess HF and HCl are carefully vented through a scrubber.

-

The crude product is neutralized, extracted with a suitable organic solvent, and purified by distillation or chromatography.

-

-

Self-Validation: The reaction progress should show a clear conversion of the starting material to the product with minimal side-product formation. The final product identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, and GC-MS.

Ring Construction Strategies (Cyclocondensation)

An alternative and highly versatile approach is the construction of the pyridine ring from smaller, fluorine-containing building blocks.[1] Cyclocondensation reactions are particularly powerful in this regard, allowing for the synthesis of highly substituted and complex TFMP derivatives.[2] Common trifluoromethyl-containing building blocks for these reactions include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1][2]

2.2.1 Visualization: Synthetic Routes Overview

Caption: Major synthetic pathways to trifluoromethylpyridines.

Physicochemical and Pharmacokinetic Profile of Trifluoromethylpyridines

The introduction of a CF₃ group onto a pyridine ring has predictable and profound effects on its physicochemical properties, which in turn dictate its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) profile.

Impact on Lipophilicity (logP) and pKa

The strongly electron-withdrawing CF₃ group significantly lowers the basicity (pKa) of the pyridine nitrogen. This reduction in pKa can prevent unwanted protonation at physiological pH, which may be beneficial for cell permeability but could reduce aqueous solubility. The CF₃ group also substantially increases lipophilicity (logP).

Table 1: Comparative Physicochemical Properties

| Compound | Parent Structure | pKa | Calculated logP |

| Pyridine | 5.25 | 0.65 | |

| 2-(Trifluoromethyl)pyridine | 1.77 | 1.83 | |

| 3-(Trifluoromethyl)pyridine | 3.53 | 1.70[5] | |

| 4-(Trifluoromethyl)pyridine | 3.63 | 1.88 |

Data is compiled from various sources and calculated values for illustrative purposes.

Metabolic Stability

As previously mentioned, the CF₃ group is a robust metabolic blocker. In drug candidates, replacing a metabolically labile methyl or hydrogen group on the pyridine ring with a CF₃ group can prevent hydroxylation or other oxidative metabolic pathways, leading to a longer in vivo half-life and improved oral bioavailability. For example, in the development of the herbicide pyroxsulam, the pyridine analog showed greater selectivity in wheat compared to the phenyl analog due to differences in metabolic rates.[2]

Visualization: Key Property Modulation

Caption: Impact of the TFMP core on key drug-like properties.

Case Studies in Drug Development

The strategic application of TFMP building blocks is best illustrated through real-world examples where this scaffold was pivotal to achieving the desired therapeutic profile.

Case Study 1: Pexidartinib (Turalio)

Pexidartinib is a kinase inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R). Its structure features a 5-(trifluoromethyl)pyridine-2-amine core. The development of Pexidartinib involved extensive structure-activity relationship (SAR) studies. The inclusion of the CF₃ group on the pyridine ring was critical for achieving high potency and selectivity. It is believed that the electron-withdrawing nature of the CF₃ group modulates the electronics of the aminopyridine core, enhancing its binding interactions within the ATP-binding pocket of the kinase. The synthesis of the core of pexidartinib involves the coupling of 5-bromo-N-(4-methoxybenzyl)pyridine-2-amine with other fragments.[7]

Case Study 2: Tipranavir (Aptivus)

Tipranavir is a non-peptidic protease inhibitor used to treat HIV infection.[1] A key building block in its synthesis is derived from 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[1] The trifluoromethylpyridine moiety in Tipranavir contributes to its overall lipophilicity and helps to occupy a hydrophobic pocket in the HIV protease enzyme, contributing to its high binding affinity. The synthesis of Tipranavir relies on a condensation reaction using the 2,5-CTF building block, highlighting the industrial importance of having access to these key intermediates.[1]

Table 2: Selected Drugs and Agrochemicals Containing the TFMP Scaffold

| Name | Type | TFMP Position | Therapeutic/Target Class |

| Pexidartinib | Pharmaceutical | 5-CF₃ | Kinase Inhibitor (CSF1R) |

| Tipranavir | Pharmaceutical | 5-CF₃ | HIV Protease Inhibitor[1] |

| Fluazinam | Agrochemical | 5-CF₃ | Fungicide[1] |

| Flonicamid | Agrochemical | 4-CF₃ | Insecticide[1] |

| Sulfoxaflor | Agrochemical | 6-CF₃ | Insecticide[1] |

Future Directions and Emerging Trends

The field of TFMP chemistry continues to evolve rapidly. Current research is focused on:

-

Novel Synthetic Methods: Developing more efficient, milder, and regioselective methods for the synthesis of TFMP building blocks, including late-stage functionalization techniques.

-

Expanding Chemical Space: Creating novel TFMP analogs with diverse substitution patterns to explore new areas of chemical space and identify leads for challenging biological targets.

-

New Applications: Leveraging the unique properties of TFMPs in emerging areas such as chemical biology, materials science, and PET imaging.

Conclusion: A Senior Scientist's Perspective

The trifluoromethylpyridine scaffold is a testament to the power of strategic molecular design. It is not merely a passive structural component but an active modulator of a molecule's biological and physical properties. For the practicing medicinal chemist, the key takeaway is to view the TFMP core as a multi-tool: it can simultaneously address challenges in metabolic stability, cell permeability, and target affinity. The decision to incorporate a TFMP building block should be a deliberate one, guided by a clear understanding of the specific problems to be solved in a drug discovery program. As synthetic methodologies become more sophisticated, the accessibility and versatility of TFMP building blocks will undoubtedly continue to grow, solidifying their indispensable role in the development of future medicines and agrochemicals.

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 158-175. [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]

-

ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

RSC Publishing. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. [Link]

- Google Patents. (1987).

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Guide to the Scale-Up Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride

Abstract: (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a pivotal building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. Its trifluoromethylpyridine core is a key pharmacophore in various biologically active molecules, including p70S6K inhibitors for potential cancer therapeutics.[1] This application note provides a detailed guide for researchers and process chemists on the scale-up synthesis of this intermediate. We will explore two robust and scalable synthetic strategies: the catalytic hydrogenation of a nitrile precursor and the reductive amination of the corresponding aldehyde. The document emphasizes the underlying chemical principles, process safety, and optimization parameters critical for successful large-scale production.

Introduction and Strategic Overview

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and process development.[2][3] The target molecule, (5-(Trifluoromethyl)pyridin-2-yl)methanamine, presents a primary benzylic-type amine that is highly reactive and prone to degradation. Conversion to its hydrochloride salt is a standard industry practice to enhance stability, facilitate handling, and improve purification.[4][5]

Two primary synthetic routes are prevalent for this class of compounds, each with distinct advantages and scale-up considerations:

-